molecular formula C19H21NO3S B14198310 [1-(4-Methylbenzene-1-sulfonyl)piperidin-4-yl](phenyl)methanone CAS No. 922504-26-5

[1-(4-Methylbenzene-1-sulfonyl)piperidin-4-yl](phenyl)methanone

Cat. No.: B14198310
CAS No.: 922504-26-5
M. Wt: 343.4 g/mol
InChI Key: GGNLJBDEELVLIR-UHFFFAOYSA-N
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Description

1-(4-Methylbenzene-1-sulfonyl)piperidin-4-ylmethanone is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperidine ring substituted with a phenylmethanone group and a 4-methylbenzene-1-sulfonyl group. Its distinct molecular arrangement makes it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylbenzene-1-sulfonyl)piperidin-4-ylmethanone typically involves multi-step organic reactions. One common method includes the reaction of piperidine with 4-methylbenzenesulfonyl chloride under basic conditions to form the sulfonylated piperidine intermediate. This intermediate is then reacted with benzoyl chloride to introduce the phenylmethanone group, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylbenzene-1-sulfonyl)piperidin-4-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 1-(4-Methylbenzene-1-sulfonyl)piperidin-4-ylmethanone is used as a building block for the synthesis of more complex molecules

Biology

The compound’s structural features make it a candidate for biological studies, particularly in understanding its interactions with biological molecules. Researchers investigate its binding affinity, specificity, and potential as a lead compound for drug development.

Medicine

In medicine, 1-(4-Methylbenzene-1-sulfonyl)piperidin-4-ylmethanone is explored for its potential therapeutic properties. Studies focus on its efficacy, safety, and mechanism of action in treating various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery.

Industry

The compound finds applications in the industrial sector, particularly in the development of specialty chemicals and materials. Its unique properties can be harnessed to create products with specific functionalities, such as catalysts, coatings, and polymers.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)piperidin-4-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s binding to these targets can modulate their activity, leading to desired therapeutic effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylbenzene-1-sulfonyl)piperidin-4-ylmethanone: shares similarities with other sulfonylated piperidine derivatives and phenylmethanone compounds.

    Thiazoles: These compounds have diverse biological activities and are structurally related due to the presence of a heterocyclic ring.

    Coumarins: Known for their valuable biological and pharmaceutical properties, coumarins share some structural features with 1-(4-Methylbenzene-1-sulfonyl)piperidin-4-ylmethanone).

Uniqueness

The uniqueness of 1-(4-Methylbenzene-1-sulfonyl)piperidin-4-ylmethanone lies in its specific combination of functional groups and molecular structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

922504-26-5

Molecular Formula

C19H21NO3S

Molecular Weight

343.4 g/mol

IUPAC Name

[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-phenylmethanone

InChI

InChI=1S/C19H21NO3S/c1-15-7-9-18(10-8-15)24(22,23)20-13-11-17(12-14-20)19(21)16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3

InChI Key

GGNLJBDEELVLIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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